N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride” such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Molecular Interaction Studies
- Molecular Interaction with CB1 Cannabinoid Receptor : Research has explored the interaction of N-Methyl-6-piperidin-3-ylpyridine-2-carboxamide dihydrochloride with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor. The research involved conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models (Shim et al., 2002).
Structure-Activity Relationship Analysis
- Pyrazole Derivatives as Cannabinoid Receptor Antagonists : Studies have examined the structure-activity relationships of pyrazole derivatives, including this compound, as cannabinoid receptor antagonists. These derivatives have potential therapeutic applications to antagonize side effects of cannabinoids (Lan et al., 1999).
Anti-angiogenic and DNA Cleavage Studies
- Anti-angiogenic and DNA Cleavage Activities : Novel this compound derivatives were synthesized and tested for anti-angiogenic properties and DNA cleavage abilities. These compounds showed significant activity in these areas, suggesting potential as anticancer agents (Kambappa et al., 2017).
Biological Evaluation as CB2 Cannabinoid Ligands
- Tricyclic Pyrazoles as CB2 Ligands : Analogues of this compound were synthesized and evaluated for cannabinoid receptor affinity. Some compounds demonstrated significant affinity for CB2 receptors, indicating potential applications in therapeutics (Murineddu et al., 2006).
Glycine Transporter Inhibitor Research
- Glycine Transporter 1 Inhibition : Research has identified derivatives of this compound as potent inhibitors of Glycine Transporter 1 (GlyT1), suggesting their utility in modulating glycine levels in the central nervous system (Yamamoto et al., 2016).
Exploration of Inverse Agonism at the CB1 Receptor
- Inverse Agonism at Cannabinoid CB1 Receptor : Studies have focused on the role of this compound in acting as an inverse agonist at the cannabinoid CB1 receptor, with insights into the molecular interactions involved (Hurst et al., 2006).
Inotropic Evaluation in Cardiovascular Research
- Inotropic Activity in Cardiovascular Research : Some derivatives of this compound have been evaluated for their inotropic activity, indicating potential applications in cardiovascular therapies (Liu et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-6-2-5-10(15-11)9-4-3-7-14-8-9;;/h2,5-6,9,14H,3-4,7-8H2,1H3,(H,13,16);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHSLIFUPQHSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)C2CCCNC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.